molecular formula C6H6O3S B2424439 (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid CAS No. 63075-39-8

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Cat. No.: B2424439
CAS No.: 63075-39-8
M. Wt: 158.17
InChI Key: SYSIWCFUWJWRHD-RXMQYKEDSA-N
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Description

®-alpha-Hydroxythiophene-3-acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with a hydroxy group and an acetic acid moiety

Scientific Research Applications

®-alpha-Hydroxythiophene-3-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

If the compound is a drug or a biologically active compound, this would involve a discussion of how it interacts with biological systems to produce its effects .

Safety and Hazards

This would involve a discussion of any hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also include information about how to handle and store the compound safely .

Future Directions

This would involve a discussion of areas for future research or development involving the compound. This might include potential applications, improvements to its synthesis, or investigations into its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Hydroxythiophene-3-acetic acid typically involves the following steps:

    Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Hydroxylation: Introduction of the hydroxy group can be achieved via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often using Grignard reagents or other carboxylating agents.

Industrial Production Methods: Industrial production of ®-alpha-Hydroxythiophene-3-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: ®-alpha-Hydroxythiophene-3-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming thiophene-3-acetic acid.

    Substitution: The compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines.

Major Products:

    Oxidation Products: Thiophene-3-acetic acid derivatives.

    Reduction Products: Thiophene-3-acetic acid.

    Substitution Products: Various substituted thiophene-3-acetic acid derivatives.

Comparison with Similar Compounds

    Thiophene-3-acetic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    ®-alpha-Hydroxyphenylacetic acid: Contains a phenyl ring instead of a thiophene ring, leading to distinct properties and applications.

Uniqueness: ®-alpha-Hydroxythiophene-3-acetic acid is unique due to the presence of both a hydroxy group and a thiophene ring, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.

Properties

IUPAC Name

(2R)-2-hydroxy-2-thiophen-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSIWCFUWJWRHD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63075-39-8
Record name 3-Thiopheneglycolic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-THIOPHENEGLYCOLIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VYS3A8TBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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